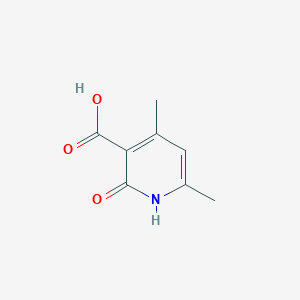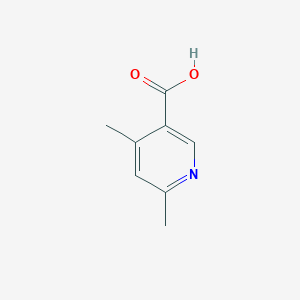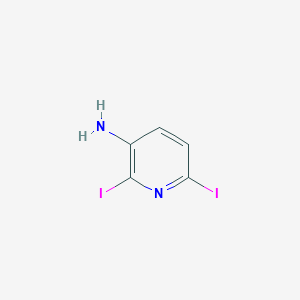
2,6-二碘吡啶-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diiodopyridin-3-amine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two iodine atoms at the 2 and 6 positions and an amino group at the 3 position on the pyridine ring
科学研究应用
2,6-Diiodopyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antiviral agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
Catalysis: The compound is utilized as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
作用机制
Target of Action
Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties These compounds may interact with various cellular targets, including enzymes and receptors, to exert their effects
Mode of Action
For instance, some pyrimidine derivatives inhibit enzyme activity, leading to changes in cellular processes
Biochemical Pathways
For example, some pyrimidine derivatives have been shown to affect pathways related to cell growth and proliferation
Pharmacokinetics
Similar compounds such as dopamine receptor agonists have been studied extensively These studies could provide insights into the potential pharmacokinetic properties of 2,6-Diiodopyridin-3-amine
Result of Action
Similar compounds have shown anticancer properties, suggesting that 2,6-diiodopyridin-3-amine may also have potential anticancer effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodopyridin-3-amine typically involves the iodination of pyridine derivatives. One common method is the direct iodination of 3-aminopyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process. The general reaction scheme is as follows:
[ \text{3-Aminopyridine} + 2 \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{2,6-Diiodopyridin-3-amine} ]
Industrial Production Methods
Industrial production of 2,6-Diiodopyridin-3-amine may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2,6-Diiodopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and aryl-alkene derivatives. These reactions typically require palladium catalysts and base conditions.
Reduction Reactions: The iodine atoms can be reduced to form 2,6-diaminopyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halide salts, and polar aprotic solvents (e.g., dimethylformamide).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl and aryl-alkene derivatives.
Reduction Products: 2,6-Diaminopyridine derivatives.
相似化合物的比较
Similar Compounds
2,6-Dibromopyridin-3-amine: Similar structure with bromine atoms instead of iodine. It exhibits different reactivity and properties due to the smaller size and lower electronegativity of bromine.
2,6-Dichloropyridin-3-amine: Contains chlorine atoms, leading to distinct chemical behavior and applications compared to the iodine derivative.
2,6-Difluoropyridin-3-amine: Fluorine atoms impart unique electronic properties, making it useful in different contexts.
Uniqueness
2,6-Diiodopyridin-3-amine is unique due to the presence of iodine atoms, which confer specific reactivity and properties. The larger atomic size and higher electronegativity of iodine compared to other halogens result in distinct chemical behavior, making this compound valuable for specialized applications in various fields.
属性
IUPAC Name |
2,6-diiodopyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRBFDEPMZNCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400297 |
Source


|
| Record name | 2,6-diiodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-50-8 |
Source


|
| Record name | 2,6-diiodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
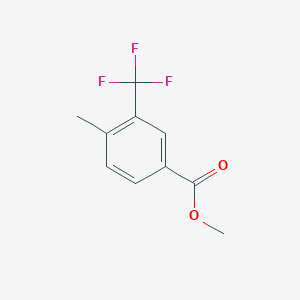
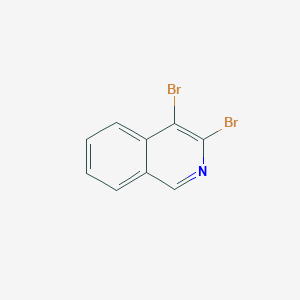

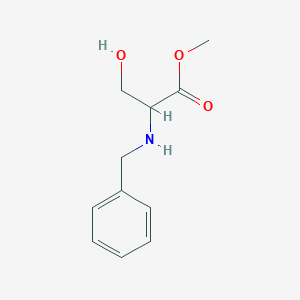
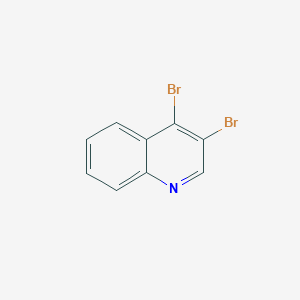
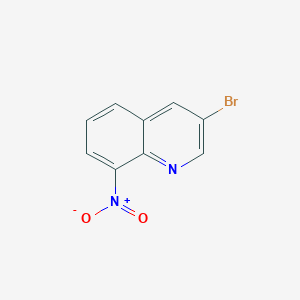
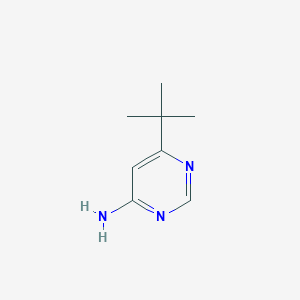
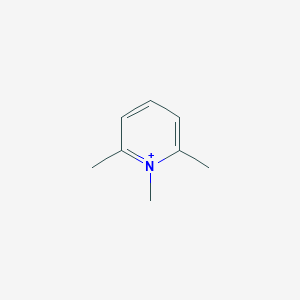
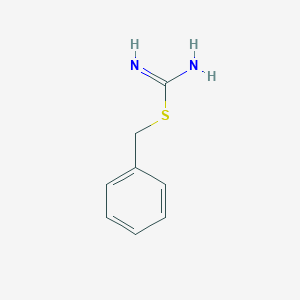

![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)
